molecular formula C22H20N2O2S B11166122 N-[2-(phenylsulfanyl)phenyl]-4-(propanoylamino)benzamide

N-[2-(phenylsulfanyl)phenyl]-4-(propanoylamino)benzamide

Cat. No.: B11166122
M. Wt: 376.5 g/mol
InChI Key: SYKWHLRFSBVGSJ-UHFFFAOYSA-N
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Description

N-[2-(phenylsulfanyl)phenyl]-4-(propanoylamino)benzamide is an organic compound that features a benzamide core with a phenylsulfanyl and a propanoylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(phenylsulfanyl)phenyl]-4-(propanoylamino)benzamide typically involves multiple steps:

    Formation of the Phenylsulfanyl Intermediate: The initial step involves the synthesis of 2-(phenylsulfanyl)aniline. This can be achieved by reacting 2-bromoaniline with thiophenol in the presence of a base such as potassium carbonate.

    Amidation Reaction: The next step involves the formation of the benzamide core. This can be done by reacting 2-(phenylsulfanyl)aniline with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Propanoylation: The final step involves the propanoylation of the amine group. This can be achieved by reacting the intermediate with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(phenylsulfanyl)phenyl]-4-(propanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, bromine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

N-[2-(phenylsulfanyl)phenyl]-4-(propanoylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Industrial Applications: The compound can be used in the development of new catalysts or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[2-(phenylsulfanyl)phenyl]-4-(propanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can interact with the active site of enzymes, leading to inhibition or activation of their activity. The propanoylamino group can enhance the binding affinity of the compound to its target, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(phenylsulfanyl)phenyl]-4-(acetylamino)benzamide: Similar structure but with an acetyl group instead of a propanoyl group.

    N-[2-(phenylsulfanyl)phenyl]-4-(butanoylamino)benzamide: Similar structure but with a butanoyl group instead of a propanoyl group.

    N-[2-(phenylsulfanyl)phenyl]-4-(benzoylamino)benzamide: Similar structure but with a benzoyl group instead of a propanoyl group.

Uniqueness

N-[2-(phenylsulfanyl)phenyl]-4-(propanoylamino)benzamide is unique due to the presence of the propanoylamino group, which can enhance its binding affinity and potency compared to similar compounds with different acyl groups. This unique structure can lead to distinct biological activities and applications.

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

N-(2-phenylsulfanylphenyl)-4-(propanoylamino)benzamide

InChI

InChI=1S/C22H20N2O2S/c1-2-21(25)23-17-14-12-16(13-15-17)22(26)24-19-10-6-7-11-20(19)27-18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,23,25)(H,24,26)

InChI Key

SYKWHLRFSBVGSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

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